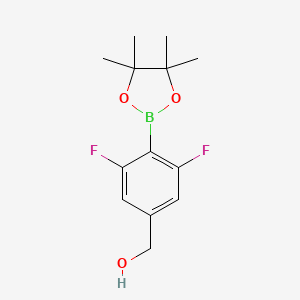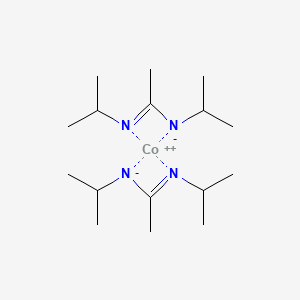
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole (2-PBPy) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. 2-PBPy is a heterocyclic aromatic compound that is composed of a pyrrole ring, two pyridyl substituents, and a benzyl substituent. It is an aromatic compound that is highly soluble in water and organic solvents and is thermally stable. 2-PBPy is a relatively new compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied extensively for its potential applications in synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been used as a starting material for the synthesis of various heterocyclic aromatic compounds. These compounds have been studied for their potential applications in drug discovery and development. In medicinal chemistry, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use in the treatment of neurological disorders.
Mecanismo De Acción
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential mechanism of action in various diseases and disorders. In cancer, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed death of cells. In inflammation, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of inflammatory mediators, such as cytokines, and to inhibit the production of pro-inflammatory enzymes. In neurological disorders, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to inhibit the production of pro-inflammatory enzymes.
Biochemical and Physiological Effects
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and anti-neurodegenerative effects. In vivo studies have shown that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been shown to reduce the production of reactive oxygen species and to modulate the expression of various genes and proteins involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments has several advantages and limitations. One of the major advantages of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is its high solubility in water and organic solvents, which makes it easy to use in laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is thermally stable, which makes it ideal for use in high-temperature reactions. However, there are some limitations to the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in laboratory experiments. One of the major limitations is that 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is not commercially available, which makes it difficult to obtain for laboratory experiments. In addition, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is a relatively new compound that has not been extensively studied, which makes it difficult to predict its effects in laboratory experiments.
Direcciones Futuras
The potential applications of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole are vast and there are several future directions that could be explored. One potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel therapeutic agents. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used to develop novel drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential future direction is the use of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole in the development of novel synthetic organic compounds. 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as a starting material for the synthesis of various heterocyclic aromatic compounds, which could be used in drug discovery and development. Finally, 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole could be used as an intermediate in the synthesis of other organic compounds, such as polymers and dyes.
Métodos De Síntesis
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has been synthesized using several different methods. One of the more common methods used is the direct condensation of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole. In this method, the two reactants are reacted in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by filtration. Other methods used to synthesize 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole include the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole in the presence of a palladium catalyst, and the reaction of 2-pyridylboronic acid and 5-benzyl-1H-pyrrole with a palladium-copper catalyst.
Propiedades
IUPAC Name |
2-(5-benzyl-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-14-9-10-16(18-14)15-8-4-5-11-17-15/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMGEBAXDZKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)






![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)